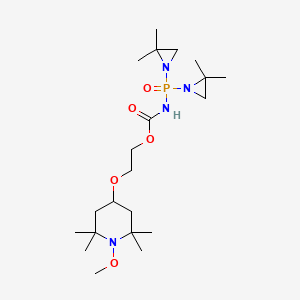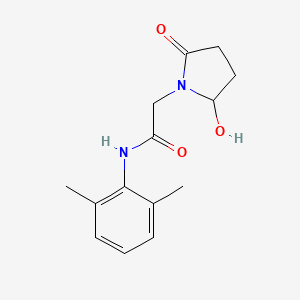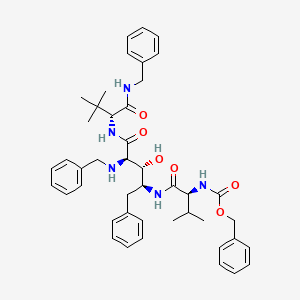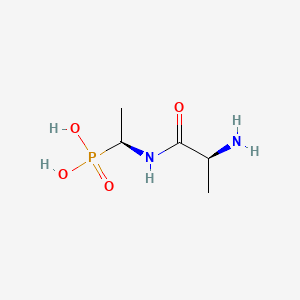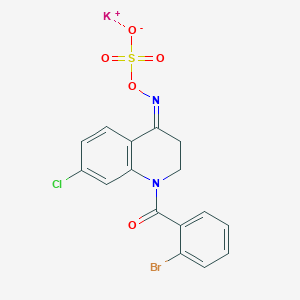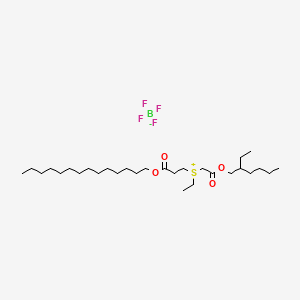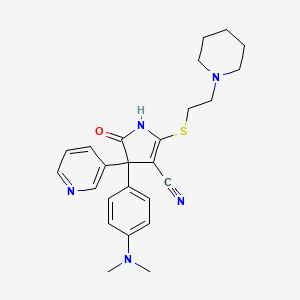![molecular formula C19H22N2S B15184204 10-[[(3R)-1-methylpiperidin-3-yl]methyl]phenothiazine CAS No. 1460240-93-0](/img/structure/B15184204.png)
10-[[(3R)-1-methylpiperidin-3-yl]methyl]phenothiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mepazine, also known as Pecazine, is a phenothiazine derivative that was initially synthesized in 1953 by Wilhelm Schuler and Otto Nieschulz. It was formerly used as a neuroleptic drug or major tranquilizer. Mepazine has been of interest in recent research due to its inhibitory effects on MALT1 (mucosa-associated lymphoid tissue lymphoma translocation protein 1) and RANKL (receptor activator of nuclear factor κ-B ligand) pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Mepazine can be synthesized through a multi-step process involving the reaction of phenothiazine with various reagents. One common method involves the alkylation of phenothiazine with 1-methylpiperidine under controlled conditions to yield mepazine .
Industrial Production Methods
Industrial production of mepazine typically involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
Mepazine undergoes several types of chemical reactions, including:
Oxidation: Mepazine can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert mepazine to its corresponding amines.
Substitution: Mepazine can undergo nucleophilic substitution reactions, particularly at the nitrogen atom in the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenothiazine derivatives.
Wissenschaftliche Forschungsanwendungen
Mepazine has been extensively studied for its potential therapeutic applications:
Cancer Research: Mepazine has shown promise as an inhibitor of MALT1, which is involved in the pathogenesis of certain cancers, including breast cancer and B cell lymphomas.
Autoimmune Diseases: It has been investigated for its potential to treat autoimmune diseases such as multiple sclerosis by inhibiting MALT1 protease activity.
Wirkmechanismus
Mepazine exerts its effects primarily through the inhibition of MALT1 protease activity. MALT1 is a key player in the NF-κB signaling pathway, which is crucial for immune cell activation and inflammation. By inhibiting MALT1, mepazine can modulate immune responses and reduce inflammation . Additionally, mepazine’s inhibition of RANKL-induced osteoclastogenesis involves a MALT1-independent mechanism .
Vergleich Mit ähnlichen Verbindungen
Mepazine belongs to the phenothiazine family, which includes other compounds such as:
Chlorpromazine: Used as an antipsychotic.
Promethazine: Used as an antihistamine and antiemetic.
Trifluoperazine: Used as an antipsychotic.
Uniqueness of Mepazine
Mepazine is unique due to its dual inhibitory effects on MALT1 and RANKL pathways, which are not commonly observed in other phenothiazine derivatives. This makes it a valuable compound for research in both cancer and autoimmune diseases .
Eigenschaften
CAS-Nummer |
1460240-93-0 |
|---|---|
Molekularformel |
C19H22N2S |
Molekulargewicht |
310.5 g/mol |
IUPAC-Name |
10-[[(3R)-1-methylpiperidin-3-yl]methyl]phenothiazine |
InChI |
InChI=1S/C19H22N2S/c1-20-12-6-7-15(13-20)14-21-16-8-2-4-10-18(16)22-19-11-5-3-9-17(19)21/h2-5,8-11,15H,6-7,12-14H2,1H3/t15-/m1/s1 |
InChI-Schlüssel |
CBHCDHNUZWWAPP-OAHLLOKOSA-N |
Isomerische SMILES |
CN1CCC[C@H](C1)CN2C3=CC=CC=C3SC4=CC=CC=C42 |
Kanonische SMILES |
CN1CCCC(C1)CN2C3=CC=CC=C3SC4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


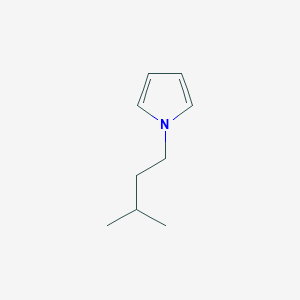
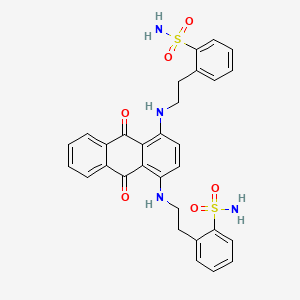
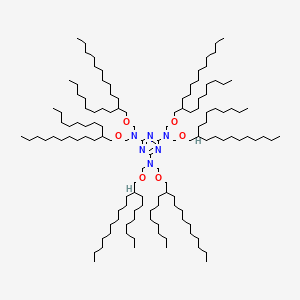
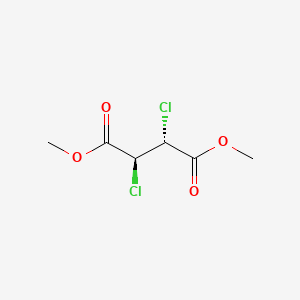
![Dodecyl 5-dodecyl-5-[[3-(dodecyloxy)-3-oxopropyl]thio]-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate](/img/structure/B15184139.png)
